REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH2:3][CH2:2]1.[Li+].CC([N-]C(C)C)C.C[Si](Cl)(C)C.[Br:25]N1C(=O)CCC1=O>C1COCC1>[Br:25][CH:7]([CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|
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Name
|
|
Quantity
|
2.2 g
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Type
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reactant
|
Smiles
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O1CCC(CC1)CC(=O)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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10.4 mL
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Type
|
reactant
|
Smiles
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[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The resulting brown solution was stirred at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was then warmed to room temperature
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Type
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TEMPERATURE
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Details
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After being re-cooled to −78° C.
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Type
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TEMPERATURE
|
Details
|
to slowly warm to room temperature where it
|
Type
|
STIRRING
|
Details
|
to stir for an additional 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The suspension was then filtered thru a pad of SiO2
|
Type
|
CUSTOM
|
Details
|
Purification of the filtrate by column chromatography (SiO2 gel, 10:1 to 4:1 hexanes/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
was used in subsequent steps without further purification
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC)C1CCOCC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |